molecular formula C10H11ClN2O2 B7557321 3-[(2-Chloroacetyl)amino]-2-methylbenzamide

3-[(2-Chloroacetyl)amino]-2-methylbenzamide

Cat. No.: B7557321
M. Wt: 226.66 g/mol
InChI Key: BAJNANXYUFFDLC-UHFFFAOYSA-N
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Description

3-[(2-Chloroacetyl)amino]-2-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloroacetyl group attached to an amino group, which is further connected to a methyl-substituted benzamide structure

Properties

IUPAC Name

3-[(2-chloroacetyl)amino]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c1-6-7(10(12)15)3-2-4-8(6)13-9(14)5-11/h2-4H,5H2,1H3,(H2,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJNANXYUFFDLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)CCl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chloroacetyl)amino]-2-methylbenzamide typically involves the reaction of 2-methylbenzamide with chloroacetyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:

  • Dissolve 2-methylbenzamide in anhydrous benzene.
  • Add potassium carbonate to the solution.
  • Slowly add chloroacetyl chloride dropwise while maintaining the temperature at 0°C.
  • Stir the reaction mixture at room temperature for several hours.
  • Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chloroacetyl)amino]-2-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-methylbenzamide and chloroacetic acid.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols.

    Acids and Bases: Hydrochloric acid, sodium hydroxide, and potassium carbonate.

    Solvents: Benzene, dichloromethane, and ethanol.

Major Products

    Substitution Products: Depending on the nucleophile used, the major products can include substituted amides or thioamides.

    Hydrolysis Products: 2-methylbenzamide and chloroacetic acid.

    Condensation Products: Imines or enamines.

Scientific Research Applications

3-[(2-Chloroacetyl)amino]-2-methylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(2-Chloroacetyl)amino]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2-methylphenyl)acetamide
  • N-(2-Chloroacetyl)-2-methylaniline
  • 2-Methyl-N-(2-chloroacetyl)benzamide

Uniqueness

3-[(2-Chloroacetyl)amino]-2-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chloroacetyl group allows for selective modification of proteins and other biomolecules, making it a valuable tool in chemical biology and medicinal chemistry.

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